molecular formula C20H19N5O B2665518 (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide CAS No. 1376082-03-9

(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide

Cat. No.: B2665518
CAS No.: 1376082-03-9
M. Wt: 345.406
InChI Key: IBYDOKVNKYNZHH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzodiazole moiety, and a pyridine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, propargyl bromide, 2-aminopyridine, and 2-nitrobenzaldehyde.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Optimization of Solvents: Using solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to enhance reaction rates.

    Catalysts: Employing catalysts such as palladium or copper to facilitate coupling reactions.

    Purification Techniques: Utilizing chromatography methods like HPLC (high-performance liquid chromatography) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting nitro groups to amines.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reducing Agents: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution Reagents: Electrophiles such as alkyl halides for substitution on the pyridine ring.

Major Products

    Epoxides: From oxidation of the propargyl group.

    Amines: From reduction of nitro groups on the benzodiazole ring.

    Alkylated Pyridine Derivatives: From substitution reactions on the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

    Protein Binding: Studied for its ability to bind to specific proteins, influencing their function.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Applied in the creation of novel materials with unique properties, such as conductive polymers.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Protein Interaction: Interacts with specific proteins, altering their conformation and function.

    Signal Transduction: Modulates signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide shares structural similarities with compounds like:
    • This compound
    • This compound

Uniqueness

  • Structural Complexity : The combination of a pyrrolidine ring, benzodiazole moiety, and pyridine ring is unique, providing distinct chemical properties.
  • Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

(2S)-1-prop-2-ynyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-2-11-25-12-5-7-18(25)20(26)22-14-8-9-15-17(13-14)24-19(23-15)16-6-3-4-10-21-16/h1,3-4,6,8-10,13,18H,5,7,11-12H2,(H,22,26)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYDOKVNKYNZHH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.